molecular formula C12H22N2O2 B13328231 3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine

3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine

Cat. No.: B13328231
M. Wt: 226.32 g/mol
InChI Key: YBHGCYHXTMGTFR-UHFFFAOYSA-N
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Description

(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is notable for its unique structure, which includes both pyrrolidine and piperidine rings, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of pyrrolidine and piperidine derivatives under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the reaction of a suitable precursor with a methoxymethyl group to form the pyrrolidine ring.

    Formation of the Piperidine Ring: The piperidine ring is formed through a similar process, involving the reaction of a precursor with appropriate reagents.

    Coupling of the Rings: The final step involves coupling the pyrrolidine and piperidine rings through a methanone linkage, typically using a coupling reagent such as a carbodiimide.

Industrial Production Methods

Industrial production of (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone involves scaling up the synthetic routes mentioned above. This process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone: Unique due to its dual ring structure.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

Uniqueness

(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone stands out due to its combination of pyrrolidine and piperidine rings, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

[3-(methoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone

InChI

InChI=1S/C12H22N2O2/c1-16-9-10-4-6-14(8-10)12(15)11-3-2-5-13-7-11/h10-11,13H,2-9H2,1H3

InChI Key

YBHGCYHXTMGTFR-UHFFFAOYSA-N

Canonical SMILES

COCC1CCN(C1)C(=O)C2CCCNC2

Origin of Product

United States

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